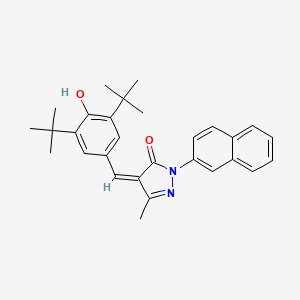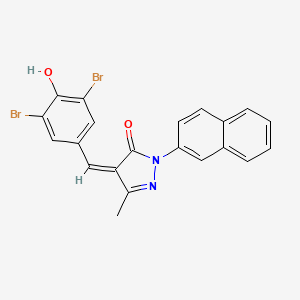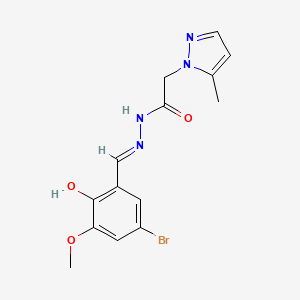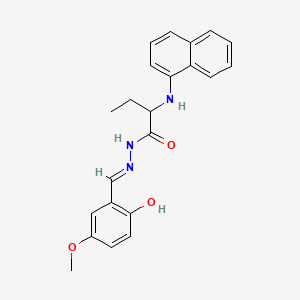![molecular formula C24H25N5O6 B1190478 N'~2~,N'~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE](/img/structure/B1190478.png)
N'~2~,N'~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole core substituted with hydrazide groups and methoxyphenyl moieties, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism by which N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Shares similar methoxyphenyl groups but differs in the core structure.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Another compound with methoxyphenyl groups but with a different central moiety.
Uniqueness
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE is unique due to its pyrrole core and the specific arrangement of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H25N5O6 |
|---|---|
Molekulargewicht |
479.5g/mol |
IUPAC-Name |
2-N,4-N-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide |
InChI |
InChI=1S/C24H25N5O6/c1-13-19(23(32)28-25-11-15-7-5-9-17(34-3)21(15)30)14(2)27-20(13)24(33)29-26-12-16-8-6-10-18(35-4)22(16)31/h5-12,27,30-31H,1-4H3,(H,28,32)(H,29,33)/b25-11+,26-12+ |
InChI-Schlüssel |
VOEWPZDGLNIHGI-KOZSXFMUSA-N |
SMILES |
CC1=C(NC(=C1C(=O)NN=CC2=C(C(=CC=C2)OC)O)C)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Z)-[1-(4-Fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B1190401.png)



![2-[2-(1H-indol-3-ylmethylene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B1190410.png)



![2-[(3,5-Dimethylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190415.png)
![2-[(5-Chloro-2-hydroxyanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B1190416.png)
![2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B1190417.png)
